![molecular formula C7H16ClNO2 B1460044 1-(Dimethylamino)propan-2-yl acetate hydrochloride CAS No. 26929-44-2](/img/structure/B1460044.png)
1-(Dimethylamino)propan-2-yl acetate hydrochloride
Overview
Description
“1-(Dimethylamino)propan-2-yl acetate hydrochloride” is a synthetic compound with a molecular formula of C7H17NO2·HCl. It is also known as DMAA HCl. The compound is related to 1-Dimethylamino-2-propanol (1DMA2P, DMAPH), a tertiary amine, which is a dimethylamino-alcohol having a high boiling point . It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake .
Scientific Research Applications
Organic Synthesis
1-(Dimethylamino)propan-2-yl acetate hydrochloride: is utilized as a building block in organic synthesis. Its structure allows it to act as a nucleophile or an organocatalyst in various chemical reactions. For instance, it can be used in the synthesis of complex molecules like phthalocyanine compounds, which are significant in dye and pigment industries .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceuticals. It has been identified as a potential intermediate in the production of active pharmaceutical ingredients (APIs) due to its amine functionality, which is a common feature in many drug molecules .
Environmental Science
The compound’s reactivity with carbon dioxide (CO2) has been explored for environmental applications. Studies have investigated its role in carbon capture technologies, where it could potentially be used to absorb CO2 from industrial emissions, thereby reducing greenhouse gas levels .
Analytical Chemistry
In analytical chemistry, 1-(Dimethylamino)propan-2-yl acetate hydrochloride can be employed as a reagent for the qualitative and quantitative determination of various chemical species. Its amine group reacts with aldehydes and ketones, which can be useful in chromatographic methods for detecting these compounds .
Materials Science
This compound finds applications in materials science, particularly in the development of novel materials with specific properties. For example, it can be used to modify the surface properties of polymers or to create new polymer composites with enhanced characteristics .
Biochemistry
In biochemistry, the compound’s ability to inhibit choline uptake suggests potential research applications in studying neurotransmission processes. It could be used to explore the mechanisms of cholinergic signaling in the nervous system and its implications for neurological disorders .
Mechanism of Action
Target of Action
It is known that the compound is a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake . This suggests that it may interact with cellular mechanisms involved in the metabolism of choline, a vital nutrient necessary for numerous bodily functions.
Mode of Action
As an inhibitor of choline uptake, it likely interacts with the transporters responsible for choline absorption in cells, thereby affecting the availability of choline for various cellular processes .
Biochemical Pathways
The inhibition of choline uptake by 1-(Dimethylamino)propan-2-yl acetate hydrochloride can affect several biochemical pathways. Choline is a precursor for the neurotransmitter acetylcholine and is also involved in lipid metabolism, particularly in the synthesis of phosphatidylcholine, a major component of cell membranes. Therefore, the compound’s action could potentially impact neurotransmission and cellular structure and function .
Result of Action
The molecular and cellular effects of 1-(Dimethylamino)propan-2-yl acetate hydrochloride’s action would depend on its specific targets and mode of action. As an inhibitor of choline uptake, it could potentially alter cellular functions dependent on choline, leading to changes in neurotransmission and cell membrane integrity .
properties
IUPAC Name |
1-(dimethylamino)propan-2-yl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(5-8(3)4)10-7(2)9;/h6H,5H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACOMBWJSRSPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)propan-2-yl acetate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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